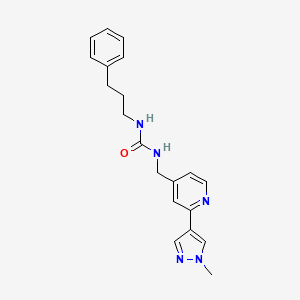

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea

説明

特性

IUPAC Name |

1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-25-15-18(14-24-25)19-12-17(9-11-21-19)13-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-12,14-15H,5,8,10,13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIKRROJHCMZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 306.41 g/mol. The compound features a complex structure that includes a pyrazole and pyridine moiety, which are known for their biological activity.

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, derivatives based on the pyrazole-pyridine scaffold have demonstrated inhibition of MELK (Maternal Embryonic Leucine Zipper Kinase) with IC50 values in the low nanomolar range, indicating potent activity against this target .

- Complement Inhibition : Structural modifications of urea derivatives have led to the identification of potent complement inhibitors. These compounds can inhibit complement component C9 deposition through multiple pathways, showcasing their potential in treating diseases where complement activation is implicated .

Biological Activity Data

The following table summarizes key biological activities associated with related compounds and derivatives:

| Compound Name | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea | C9 Complement | 13 | Inhibitor |

| NVS-MELK8a | MELK | 2 | Selective inhibitor |

| HTH-01-091 | MELK | 15.3 | ATP-competitive inhibitor |

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- MELK Inhibition Study : In a study examining MELK inhibitors, compounds derived from pyrazole-pyridine scaffolds demonstrated significant inhibition against MELK with IC50 values as low as 2 nM. The study utilized high-throughput screening to identify these inhibitors and confirmed their selectivity through kinase profiling .

- Complement System Modulation : Research on urea derivatives revealed that certain modifications could enhance their ability to inhibit the complement system. The introduction of alkyl chains improved the potency significantly, with some compounds achieving IC50 values below 20 nM against C9 deposition .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s closest analogs differ in heterocyclic substituents, aromatic systems, and side-chain modifications. Below is a comparative analysis based on evidence from literature:

Table 1: Structural Comparison of Urea-Based Compounds

Functional Implications

Heterocyclic Core Modifications Pyridine-Pyrazole vs. The 3-nitrophenyl group in 15a may enhance electrophilicity but could reduce metabolic stability compared to the phenylpropyl group in the target compound . Tetrazole vs. Pyrazole: The tetrazole in the piperidine-tetrazole hybrid () acts as a bioisostere for carboxylic acids, offering improved metabolic resistance. The fluorine atom in its fluorophenylpropyl chain enhances lipophilicity and may prolong half-life .

The piperidine moiety in ’s compound adds conformational flexibility, which could influence target engagement .

Synthetic Approaches

Research Findings and Pharmacological Considerations

- Pyridine-Pyrazole Ureas : Compounds with this scaffold often exhibit kinase inhibitory activity due to the pyridine’s ability to chelate ATP-binding site metals. The phenylpropyl chain may optimize hydrophobic interactions in enzyme pockets.

- Nitroaryl Ureas (15a): While nitro groups can enhance reactivity, they are associated with toxicity risks, limiting therapeutic utility compared to non-nitro analogs like the target compound .

- Fluorinated Hybrids () : Fluorination typically improves bioavailability and CNS penetration, suggesting that the piperidine-tetrazole hybrid may have superior pharmacokinetics but distinct target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。